molecular formula C14H18N2O2S B2587526 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 690684-79-8

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2587526
CAS No.: 690684-79-8
M. Wt: 278.37
InChI Key: WBTQCSTUWNHFHY-UHFFFAOYSA-N
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Description

The compound “3-Isopropoxypropylamine” is an aliphatic primary amine . It may be used as a reactant in the preparation of various compounds .


Synthesis Analysis

While specific synthesis information for “3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one” is not available, “3-Isopropoxypropylamine” has been used as a reactant in the preparation of various compounds . For example, it has been used in the synthesis of “2-hydroxy-3-isopropoxypropyl hydroxyethyl cellulose”, a thermoresponsive polymer .


Molecular Structure Analysis

The molecular structure of “3-Isopropoxypropylamine” is represented by the linear formula: (CH3)2CHO(CH2)3NH2 . The molecular weight is 117.19 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Isopropoxypropylamine” include a melting point of -65 °C, boiling point of 78-79 °C at 85 mm Hg, density of 0.845 g/mL at 25 °C, and a refractive index of n20/D 1.4195 (lit.) .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Quinazoline derivatives play a crucial role in the development of analytical methods for determining antioxidant activity. These methods are essential for understanding the antioxidant capacity of various substances, which has implications in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test utilize the chemical reactions of antioxidants, including quinazoline derivatives, to assess their capacity to scavenge free radicals. The use of electrochemical biosensors alongside chemical methods offers a complementary approach to understanding the mechanisms and kinetics of antioxidant processes, enhancing the analytical accuracy in assessing the antioxidant potential of complex samples (Munteanu & Apetrei, 2021).

Pharmacological Importance in Modern Therapeutics

Isoquinoline derivatives, closely related to quinazolines, have demonstrated significant biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities, among others. These derivatives serve as a foundational framework for developing novel low-molecular-weight inhibitors with pharmacotherapeutic applications. Their diverse biological activities underscore the potential of quinazoline derivatives in contributing to new therapeutic strategies (Danao et al., 2021).

Excited State Hydrogen Atom Transfer

Research into the excited-state hydrogen atom transfer (ESHAT) reactions along solvent 'wire' clusters attached to aromatic scaffold molecules, such as quinoline derivatives, illuminates the complex dynamics of hydrogen bonding and electron transfer processes. These studies are vital for understanding the photochemical properties of quinazoline derivatives, offering insights into their potential applications in designing novel photoactive materials and in photodynamic therapy (Manca et al., 2005).

Metal Chelation Properties for Disease Treatment

The metal chelation properties of hydroxyquinoline derivatives, a group related to quinazolines, have shown promise in treating various diseases. This review highlights the potential of these derivatives in developing drugs for cancer, HIV, and neurodegenerative disorders. The ability to form complexes with metal ions suggests that quinazoline derivatives could also be explored for their metal chelation capabilities, contributing to the development of novel therapeutic agents (Gupta et al., 2021).

Safety and Hazards

The safety data sheet for “3-Isopropoxypropylamine” indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage .

Future Directions

While specific future directions for “3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one” are not available, thermoresponsive polymers like “2-hydroxy-3-isopropoxypropyl hydroxyethyl cellulose” have potential applications in controlled drug delivery .

Properties

IUPAC Name

3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTQCSTUWNHFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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